molecular formula C21H23NO2 B2989796 2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one CAS No. 2380043-68-3

2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one

Cat. No.: B2989796
CAS No.: 2380043-68-3
M. Wt: 321.42
InChI Key: ISKBSFDUBZEFOZ-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one is a chemical compound designed for research and development applications, particularly in the field of medicinal chemistry. Its structure incorporates a 2-azaspiro[3.3]heptane moiety, a spirocyclic scaffold that is of significant interest in modern drug discovery for its three-dimensionality and potential to improve physicochemical properties . The 2-azaspiro[3.3]heptane core is a saturated, bridged system that can confer conformational rigidity and metabolic stability to potential therapeutic agents, making it a valuable template in the design of novel bioactive molecules . This compound is presented as a key intermediate or building block for researchers. The integration of the phenoxy-propanone segment with the spirocyclic amine may provide a versatile chemical handle for further derivatization. Similar structural motifs have been investigated for various pharmacological activities. For instance, 2-azaspiro[3.3]heptane derivatives are being explored in patent literature as potential inhibitors of STAT3 for application in oncology . Other research indicates that related azaspiro compounds are utilized in the development of inhibitors for soluble adenylyl cyclase (sAC), a target for non-hormonal male contraception , and as key components in SARS-CoV-2 main protease (M pro ) inhibitors for antiviral research . The product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-16(24-19-10-6-3-7-11-19)20(23)22-14-21(15-22)12-18(13-21)17-8-4-2-5-9-17/h2-11,16,18H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKBSFDUBZEFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2(C1)CC(C2)C3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition reaction to form the spirocyclic core, followed by functional group modifications to introduce the phenoxy and phenyl substituents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors for the cycloaddition and reduction steps, as well as automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Pharmacological Role
Target Compound Azaspiro[3.3]heptane 6-Phenyl, 2-phenoxypropan-1-one C₂₄H₂₅NO₂ ~371.5 (estimated) Undetermined (Research)
1-{6-Phenyl-2-azaspiro...ethan-1-one Azaspiro[3.3]heptane 6-Phenyl, 2-pyridinylethan-1-one C₁₉H₂₀N₂O 292.4 Research (Unspecified)
Orforglipron Azaspiro[3.3]heptane Indazole-pyrazole, propenone C₂₈H₂₄ClN₇O 518.0 KRAS inhibitor (Anticancer)
4-FMC Propan-1-one 4-Fluorophenyl, methylamino C₁₀H₁₂FNO 181.2 CNS stimulant
(S)-2-Amino-3-phenyl...propan-1-one Piperidine Amino, phenyl, piperidin-1-yl C₁₄H₂₀N₂O 232.3 Chiral intermediate

Key Research Findings

  • Conformational Rigidity : Azaspiro[3.3]heptane derivatives exhibit enhanced binding specificity compared to flexible analogs like 4-FMC .
  • Substituent Effects : Bulky groups (e.g., indazole in orforglipron) improve target engagement but may reduce bioavailability .
  • Stereochemical Influence : Chiral centers in similar compounds (e.g., ) highlight the importance of stereochemistry in activity, suggesting the target compound’s stereoisomers warrant investigation .

Biological Activity

2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of azaspiro compounds, which are known for their diverse pharmacological properties, including their roles as receptor modulators and inhibitors.

Structural Characteristics

The compound features a phenoxy group and an azaspiro structure, which contributes to its biological activity. The azaspiro[3.3]heptane moiety is particularly significant due to its ability to mimic piperidine and morpholine structures, which are common in many bioactive compounds.

Research indicates that compounds with the azaspiro[3.3]heptane structure can act as receptor antagonists , specifically targeting melanin-concentrating hormone receptors (MCHr1). These receptors are implicated in various physiological processes, including appetite regulation and energy homeostasis. The inhibition of these receptors can lead to potential therapeutic applications in obesity and metabolic disorders .

Case Studies

  • MCHr1 Antagonists : A study highlighted the development of a series of MCHr1 antagonists, where the compound was evaluated for its efficacy in reducing lipophilicity while maintaining receptor occupancy in vivo. The lead compound demonstrated favorable pharmacokinetic properties, including good permeability and minimal off-target effects .
  • CNS Exposure : Another investigation focused on optimizing compounds for central nervous system (CNS) indications. The azaspiro structure contributed to improved metabolic stability and reduced hERG (human Ether-à-go-go Related Gene) activity, which is crucial for minimizing cardiac side effects .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound shows promising characteristics:

  • Lipophilicity : The logD values indicate a favorable balance between hydrophilicity and lipophilicity, enhancing CNS penetration while limiting adverse effects.
  • Metabolic Stability : Compared to traditional piperidine derivatives, this compound exhibits increased metabolic stability, making it a candidate for further development .

Comparative Analysis

A comparative analysis of azaspiro[3.3]heptanes versus traditional heterocycles (like piperidines) reveals several advantages:

Property2-Azaspiro[3.3]heptanePiperidine
LogD-0.2 to -1.0Typically higher
BasicityIncreasedModerate
Metabolic StabilityEnhancedVariable
hERG ActivityLowerHigher

This table illustrates the potential benefits of incorporating azaspiro structures into drug design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one?

  • Methodological Answer :

  • Step 1 : Synthesize the spirocyclic core (6-phenyl-2-azaspiro[3.3]heptane) via [3+2] cycloaddition or ring-closing metathesis. provides a reference for spirocyclic intermediates (CAS: 2445478-10-2) .
  • Step 2 : Functionalize the azaspiro core with a propan-1-one moiety. Use coupling reactions (e.g., Friedel-Crafts acylation) under anhydrous conditions.
  • Step 3 : Introduce the phenoxy group via nucleophilic substitution or Mitsunobu reaction. Optimize reaction conditions (e.g., solvent polarity, catalyst) to minimize steric hindrance from the spiro structure .

Q. How can X-ray crystallography confirm the structural assignment of this compound?

  • Methodological Answer :

  • Step 1 : Grow single crystals using vapor diffusion in a solvent system (e.g., dichloromethane/hexane).
  • Step 2 : Collect diffraction data at low temperature (100 K) to reduce thermal motion artifacts.
  • Step 3 : Refine the structure using SHELXL ( ), which is optimized for small-molecule crystallography. Key parameters include R-factors (<5%) and electron density maps to validate the spirocyclic geometry and substituent orientation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the spirocyclic scaffold. The azaspiro[3.3]heptane core shows distinct splitting patterns (e.g., geminal protons at δ 3.5–4.5 ppm).
  • HRMS : Validate molecular weight with <2 ppm error.
  • IR : Identify carbonyl (C=O) stretching at ~1700 cm1^{-1} and aromatic C–O bonds at ~1250 cm1^{-1}.

Advanced Research Questions

Q. How to resolve contradictions in NMR data for the azaspiro[3.3]heptane moiety?

  • Methodological Answer :

  • Scenario : Discrepancies in proton coupling constants may arise from dynamic effects (e.g., ring puckering).
  • Approach :

Perform variable-temperature NMR (VT-NMR) to detect conformational exchange broadening.

Compare experimental data with DFT-calculated chemical shifts (software: Gaussian or ORCA).

Validate with X-ray crystallography ( ) to correlate static and dynamic structural features .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :

  • Step 1 : Modify functional groups systematically:
  • Phenoxy substituents : Vary electron-withdrawing/donating groups (e.g., nitro, methoxy).
  • Spirocyclic core : Introduce steric bulk (e.g., methyl groups) to assess conformational rigidity ( ) .
  • Step 2 : Test biological activity (e.g., enzyme inhibition) using dose-response assays (IC50_{50}).
  • Step 3 : Corrogate SAR with computational docking (software: AutoDock Vina) to map binding interactions.

Q. What strategies mitigate challenges in enantioselective synthesis of the azaspiro[3.3]heptane core?

  • Methodological Answer :

  • Challenge : Racemization during ring formation.
  • Solutions :

Use chiral auxiliaries (e.g., Evans’ oxazolidinones) in cyclization steps.

Employ asymmetric catalysis (e.g., Rh-catalyzed [3+2] cycloaddition).

Monitor enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents .

Q. How to analyze metabolic stability in preclinical studies?

  • Methodological Answer :

  • In vitro Assay : Incubate the compound with liver microsomes (human/rat). Quantify parent compound depletion via LC-MS/MS.
  • Key Parameters :
  • Half-life (t1/2_{1/2}) : <30 min indicates rapid metabolism.
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms.
  • Data Interpretation : Structural modifications (e.g., fluorination) may enhance stability by blocking oxidative sites .

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